Rovamycin

Pharmacokinetics Tissue Distribution Inflammatory Fluid Penetration

Rovamycin, known chemically as spiramycin (CAS 8025-81-8), is a 16-membered lactone ring macrolide antibiotic produced by fermentation of *Streptomyces ambofaciens*. It comprises a complex of three closely related components (I, II, and III) in an approximate ratio of 2:1:1.

Molecular Formula C43H74N2O14
Molecular Weight 843.1 g/mol
CAS No. 8025-81-8
Cat. No. B017757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRovamycin
CAS8025-81-8
SynonymsAntibiotic 799
IL 5902
IL-5902
IL5902
NSC 55926
NSC 64393
NSC-55926
NSC-64393
NSC55926
NSC64393
Rovamycin
Rovamycine
Selectomycin
Spiramycin
Spiramycin Adipate
Spiramycine
Molecular FormulaC43H74N2O14
Molecular Weight843.1 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
InChIInChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1
InChIKeyACTOXUHEUCPTEW-OSLILNPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid
SolubilitySlightly soluble in water
Soluble in most organic solvents

Rovamycin (Spiramycin, CAS 8025-81-8): A 16-Membered Macrolide with Distinct Pharmacokinetic and Safety Differentiation for Scientific Procurement


Rovamycin, known chemically as spiramycin (CAS 8025-81-8), is a 16-membered lactone ring macrolide antibiotic produced by fermentation of *Streptomyces ambofaciens*. It comprises a complex of three closely related components (I, II, and III) in an approximate ratio of 2:1:1 . As a macrolide, spiramycin exerts its antimicrobial effect by binding to the bacterial 50S ribosomal subunit and inhibiting protein synthesis [1]. While sharing this fundamental class mechanism with 14- and 15-membered macrolides like erythromycin and azithromycin, spiramycin is uniquely positioned in the market due to a well-characterized and quantitatively distinct profile of tissue distribution, metabolic stability, and safety, making it a critical, non-interchangeable procurement option for specific research and clinical applications [2].

Why Interchanging Spiramycin (Rovamycin) with Other Macrolides Introduces Significant Scientific and Procurement Risk


The assumption that all macrolide antibiotics are functionally equivalent for research or clinical procurement is demonstrably false. Spiramycin's 16-membered lactone ring structure confers a fundamentally different ribosomal binding profile and downstream physiological effects compared to 14- or 15-membered macrolides like erythromycin and azithromycin [1]. This structural divergence is not trivial; it manifests in quantifiable differences across key procurement-relevant parameters including tissue distribution kinetics, metabolic interference with CYP450 enzymes, and clinical safety profiles [2]. For example, a direct comparative analysis revealed that spiramycin's pharmacokinetic profile in terms of plasma half-life and inflammatory fluid penetration is significantly different from that of erythromycin, directly impacting dosing regimens and therapeutic windows [3]. Generic substitution within the macrolide class without accounting for these specific, evidence-based distinctions introduces substantial risk of experimental variability, compromised clinical outcomes, or failed industrial processes.

Quantitative Procurement Evidence for Rovamycin (Spiramycin): Differentiating Data Versus Erythromycin and Other Macrolides


Superior Tissue Persistence: Spiramycin Exhibits a 2.4-Fold Longer Plasma Half-Life and 3.5-Fold Longer Half-Life in Inflammatory Fluid Compared to Erythromycin

In a direct head-to-head pharmacokinetic study, spiramycin demonstrated significantly prolonged persistence in both plasma and inflammatory fluid compared to erythromycin. The mean plasma elimination half-life was 3.8 hours for spiramycin versus 1.6 hours for erythromycin. In inflammatory fluid, the half-life of spiramycin was 7.7 hours, a 3.5-fold increase over the 2.2-hour half-life of erythromycin [1]. Additionally, the percentage penetration into inflammatory fluid was 66% for spiramycin compared to 54% for erythromycin [1].

Pharmacokinetics Tissue Distribution Inflammatory Fluid Penetration

Significantly Reduced CYP3A4 Inhibition: Spiramycin Shows Minimal Interference with Hepatic Drug Metabolism, a Key Safety Differentiator from Other Macrolides

Spiramycin is characterized by a markedly lower potential for adverse drug-drug interactions compared to other macrolides. In vitro studies have demonstrated that spiramycin is a weaker inhibitor of the key metabolic enzyme CYP3A4 than other macrolides, including azithromycin [1]. In human liver microsome assays, spiramycin was found not to interfere with the hepatic metabolism of cyclosporine, a specific CYP3A4 substrate, in contrast to the well-documented inhibitory effects of other macrolides [1].

Drug-Drug Interactions Safety Pharmacology Cytochrome P450

Equipotent Bactericidal Activity and a Prolonged Post-Antibiotic Effect (PAE) Against *S. pneumoniae*

A comparative in vitro study of six macrolides against *Streptococcus pneumoniae* found that spiramycin exhibited bactericidal activity (≥3 log10 reduction in CFU/mL) at 10x MIC that was equivalent to penicillin G, erythromycin, clarithromycin, and roxithromycin, and superior to azithromycin. The hierarchy for bactericidal effect was: spiramycin = penicillin G = erythromycin = dirithromycin = clarithromycin = roxithromycin > azithromycin [1]. Furthermore, spiramycin induced a significant post-antibiotic effect (PAE) with a mean duration that was among the longest in its class, following the hierarchy: spiramycin = dirithromycin = clarithromycin = erythromycin = roxithromycin > azithromycin > penicillin G [1].

Pharmacodynamics Bactericidal Activity Post-Antibiotic Effect Streptococcus pneumoniae

Unique Resistance Profile: Spiramycin Remains Active Against Some Bacterial Strains Resistant to 14-Membered Macrolides

A key differentiation point is spiramycin's activity against certain macrolide-resistant strains. While cross-resistance among macrolides is common, specific mechanisms of resistance, such as those involving cell impermeability or drug inactivation in *Staphylococcus* spp. and *Escherichia coli*, have been shown to confer resistance to 14-membered macrolides like erythromycin and oleandomycin, while these same strains remain susceptible to the 16-membered macrolide spiramycin [1]. This is a result of the distinct binding interactions of 16-membered macrolides with the bacterial ribosome [2].

Antimicrobial Resistance MLSB Phenotype Mechanism of Action

Superior Veterinary Efficacy: 100% Remission Rate in Layer Hens with Mycoplasmosis Compared to 60-92% for Oxytetracycline and Tylosin

In a study evaluating single-dose therapy for *Mycoplasma gallisepticum* infection in layer hens, spiramycin demonstrated a clear and quantifiable advantage over other standard veterinary antibiotics. A remission rate of 100% for 33 days was achieved in hens treated with either 100 mg or 200 mg of spiramycin [1]. In contrast, remission rates were 60% for 100 mg oxytetracycline, 92% for parenteral 100 mg tylosin, and 85% for oral 100 mg tylosin [1]. This represents a substantial improvement in clinical outcome.

Veterinary Medicine Poultry Mycoplasma gallisepticum Efficacy

Potent Anti-Parasitic Activity: Spiramycin Is a First-Line Prophylaxis for Congenital Toxoplasmosis, a Unique Indication Among Macrolides

Spiramycin holds a unique and well-established place in human medicine for the prevention of congenital toxoplasmosis. It is widely used as a first-line prophylactic agent in pregnant women with acute *Toxoplasma gondii* infection. This is a niche but critical application where no other macrolide is routinely used or considered equivalent [1]. While more intensive therapies like pyrimethamine/sulfadiazine are used for confirmed fetal infection, spiramycin remains the standard of care for maternal prophylaxis to reduce transmission risk, a role not fulfilled by other macrolides [1].

Toxoplasmosis Antiparasitic Pregnancy Maternal-Fetal Transmission

High-Impact Research and Industrial Application Scenarios Where Rovamycin (Spiramycin) Demonstrates Differentiated Value


Preclinical In Vivo Efficacy Studies of Respiratory Tract Infections

Researchers designing in vivo models of pneumonia or other respiratory tract infections should prioritize spiramycin due to its superior tissue penetration and prolonged half-life in inflammatory fluid [1]. The data demonstrating a 66% penetration into inflammatory fluid and a 7.7-hour half-life, compared to erythromycin's 54% and 2.2 hours respectively, make spiramycin a more suitable candidate for studies where sustained drug levels at the site of infection are critical for demonstrating efficacy [1].

Drug-Drug Interaction Studies and Polypharmacy Research

For in vitro and in vivo studies investigating the safety and efficacy of combination therapies, spiramycin is the preferred macrolide. Its demonstrated lack of CYP3A4 inhibition and absence of interference with substrates like cyclosporine eliminate a major confounding variable common to other macrolides [2]. This makes it an ideal tool compound for research into complex disease states requiring multiple medications, where minimizing drug-drug interactions is paramount for clean experimental results [2].

Veterinary Poultry Health Management and Mycoplasma Control Programs

Industrial poultry operations and veterinary researchers studying *Mycoplasma gallisepticum* control should consider spiramycin based on its demonstrated 100% remission rate in layer hens [3]. This quantifiable superiority over oxytetracycline (60%) and tylosin (85-92%) in achieving sustained remission following a single dose provides a clear, evidence-based rationale for its selection in both commercial and research settings aimed at eradicating or managing chronic respiratory disease in flocks [3].

Toxoplasmosis Research and Clinical Prophylaxis Protocols

Any research program investigating the prevention of congenital toxoplasmosis or the development of new anti-*Toxoplasma gondii* therapies must include spiramycin as a key comparator or standard-of-care agent. Its unique role as the established first-line prophylactic in pregnancy distinguishes it from all other macrolides, making it an indispensable procurement item for this specific and highly impactful field of study [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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